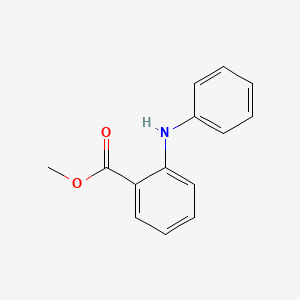

2-Anilinobenzoic acid methyl ester

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-anilinobenzoic acid methyl ester typically involves the esterification of 2-anilinobenzoic acid. One common method includes reacting 2-(phenylamino)benzoic acid with thionyl chloride in the presence of methanol. The reaction is carried out for several hours, resulting in the formation of the desired ester .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Produces 2-anilinobenzoic acid and methanol via protonation of the carbonyl oxygen, followed by nucleophilic attack by water 11.

-

Basic Hydrolysis : Forms the carboxylate salt (2-anilinobenzoate) and methanol through nucleophilic acyl substitution .

Conditions :

| Reaction Type | Catalyst | Temperature | Outcome |

|---|---|---|---|

| Acidic | H₂SO₄ | Reflux | Free carboxylic acid |

| Basic | NaOH | 50–100°C | Carboxylate salt |

Transesterification

The ester group reacts with alcohols under acid catalysis to form new esters. For example, with ethanol:

This reversible reaction employs excess alcohol to drive equilibrium .

Electrophilic Aromatic Substitution

The anilino group directs electrophiles to the ortho and para positions of the aromatic ring. For example:

-

Nitration : Introduces a nitro group at the 4- or 6-position of the benzoate ring.

-

Sulfonation : Forms sulfonic acid derivatives under concentrated H₂SO₄.

Acetylation of the Anilino Group

The amine reacts with acetylating agents (e.g., acetic anhydride) to form N-acetyl derivatives:

Conditions : Pyridine or base as catalyst, room temperature .

Oxidative Stability

Under Oxone-mediated oxidative esterification in methanol, the anilino group remains stable when protected by electron-withdrawing substituents (e.g., acetyl or benzoyl). Unprotected anilino groups may undergo decomposition under harsh conditions .

Coordination Chemistry

The compound acts as a bidentate ligand in transition metal complexes (e.g., Ni, Pd), enabling applications in catalysis. For example, Pd(dba)₂/dppf systems utilize its nitrogen and oxygen donor sites for cross-coupling reactions .

Functionalization via Grignard Reagents

The ester reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols through a two-step nucleophilic addition mechanism .

Wissenschaftliche Forschungsanwendungen

2-Anilinobenzoic acid methyl ester has a wide range of applications in scientific research:

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is utilized in the production of functionalized polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 2-anilinobenzoic acid methyl ester involves its interaction with specific molecular targets and pathways. As a ligand, it coordinates with metal centers in catalysts, influencing the electronic properties and reactivity of the metal complexes. This coordination can enhance the catalytic activity and selectivity in polymerization reactions .

Vergleich Mit ähnlichen Verbindungen

2-Aminobenzoic acid methyl ester: Similar structure but with an amino group instead of an aniline group.

2-Anilinobenzoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.

2-Anilinobenzoic acid: The parent compound without the ester group.

Uniqueness: 2-Anilinobenzoic acid methyl ester is unique due to its specific combination of aniline and ester functionalities, which confer distinct reactivity and coordination properties. This uniqueness makes it valuable in specialized applications, such as in the development of advanced catalysts and functional materials.

Biologische Aktivität

2-Anilinobenzoic acid methyl ester (CAS Number: 35708-19-1) is an organic compound classified under carboxylic acid esters, notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a benzoic acid moiety connected to an aniline group via a methyl ester functional group. This configuration allows for various interactions with biological targets, enhancing its applicability in pharmacology.

1. Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound exhibits significant anti-inflammatory and analgesic properties. It may inhibit specific enzymes involved in pain pathways, similar to other aminobenzoic acid derivatives.

- Mechanism of Action : The compound's structural characteristics allow it to modulate neurotransmission processes by interacting with cholinesterase enzymes, which are crucial in neurodegenerative diseases.

2. Cholinesterase Inhibition

Research indicates that this compound can inhibit cholinesterase activity, which is vital for treating conditions like Alzheimer’s disease. Molecular docking studies have shown favorable binding affinities with cholinesterase enzymes.

Case Study: Synthesis and Biological Evaluation

A study demonstrated the synthesis of this compound through palladium-catalyzed Buchwald-Hartwig amination. The synthesized compound was evaluated for its biological activity, revealing promising results in inhibiting cholinesterase .

| Study | Findings |

|---|---|

| Synthesis Method | Palladium-catalyzed amination |

| Biological Activity | Inhibition of cholinesterase; anti-inflammatory effects |

| Molecular Docking | Favorable binding to cholinesterase targets |

Case Study: Coordination Chemistry Applications

In coordination chemistry, this compound acts as a ligand, forming stable complexes with transition metals. These complexes enhance catalytic activities, particularly in polymerization reactions.

Toxicological Considerations

While the biological activities of this compound are promising, it is essential to consider potential toxicological effects. Some studies have indicated that similar compounds can cause allergic reactions or skin sensitization in certain individuals . Further research into the safety profile of this compound is necessary.

Eigenschaften

IUPAC Name |

methyl 2-anilinobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDHBYXHXZCAGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957117 | |

| Record name | Methyl 2-anilinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35708-19-1 | |

| Record name | Methyl 2-anilinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.